Product packaging for Medorubicin(Cat. No.:CAS No. 64314-52-9)

Medorubicin

Cat. No.: B1197368
CAS No.: 64314-52-9
M. Wt: 513.5 g/mol
InChI Key: XVXGYZFARCOVHS-UHFFFAOYSA-N
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Description

Medorubicin is an investigational anthracycline antibiotic of significant interest in oncology research. As a member of the anthracycline family, which includes compounds like daunorubicin and doxorubicin, its primary research value lies in its mechanism of action for studying cytotoxic effects on cancer cells . Researchers utilize this compound to investigate topoisomerase II inhibition, a critical process for DNA unwinding and replication. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, the compound prevents the religation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis in rapidly dividing cells . This mechanism is valuable for modeling cell death pathways and evaluating the compound's efficacy in various cancer cell lines. Furthermore, studies involving anthracyclines like this compound are crucial for understanding and mitigating a key research challenge: dose-dependent cardiotoxicity . Investigating the balance between cytotoxic efficacy and off-target effects, such as the generation of reactive oxygen species (ROS) that can damage cardiomyocytes, is a central application of this research compound . This product is intended for research purposes in controlled laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. All safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27NO10 B1197368 Medorubicin CAS No. 64314-52-9

Properties

CAS No.

64314-52-9

Molecular Formula

C26H27NO10

Molecular Weight

513.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27NO10/c1-10-21(30)14(27)6-17(36-10)37-15-8-26(35,16(29)9-28)7-13-18(15)25(34)20-19(24(13)33)22(31)11-4-2-3-5-12(11)23(20)32/h2-5,10,14-15,17,21,28,30,33-35H,6-9,27H2,1H3

InChI Key

XVXGYZFARCOVHS-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N)O

Related CAS

64363-63-9 (mono-hydrochloride)

Synonyms

4-demethoxyadriamycin
4-demethoxydoxorubicin
4-demethoxydoxorubicin monohydrochloride
4-demethoxydoxorubicin, ion (1-)
4-desmethoxydoxorubicin

Origin of Product

United States

Chemical Synthesis and Structural Modification Studies

Synthetic Pathways and Methodologies for Medorubicin Analogs

The synthesis of anthracyclines and their analogs typically involves complex organic chemistry, often employing both total synthesis and semisynthetic approaches nih.gov. Total synthesis of anthracycline aglycones (the non-sugar part of the molecule) has been described, sometimes utilizing domino carbopalladation reactions to form parts of the tetracyclic scaffold researchgate.net. These methodologies often involve assembling the four-ring system and then attaching the sugar moiety through glycosidic linkages wikipedia.orgnih.gov. While specific detailed synthetic pathways for this compound itself are not extensively detailed in general literature, the broader anthracycline class has seen thousands of variants developed through various synthetic efforts ineosopen.orguniversiteitleiden.nl. These efforts often focus on modifying the tetracyclic aglycone, the sugar moiety, and the substitution pattern on the amine group to create structural diversity universiteitleiden.nl.

Semisynthetic Approaches and Derivatives

Semisynthetic approaches are a common strategy for generating new anthracycline derivatives, leveraging naturally occurring anthracyclines as starting materials nih.govnih.govusp.br. For instance, idarubicin (B193468) is a semisynthetic derivative of daunorubicin (B1662515), differing by the removal of a 4-methoxy group from its anthraquinone (B42736) nih.govnih.gov. Epirubicin is another semisynthetic analog of doxorubicin (B1662922), characterized by an epimerization of the C4' hydroxyl group on the amino sugar, which influences its lipophilicity nih.gov. The modification of the saccharide moiety is a common semisynthetic route to reduce toxicity and enhance activity ineosopen.orgineosopen.org. Examples include derivatives of doxorubicin bearing D-galactose and D-glucose ineosopen.org. Semisynthesis allows for the creation of diverse anthracycline libraries by modifying specific functional groups, such as N-functionalization of daunorubicin or doxorubicin researchgate.net.

Structure-Activity Relationship (SAR) Investigations of Anthracycline Intercalators

Structure-Activity Relationship (SAR) investigations are critical for understanding how modifications to the anthracycline structure influence their interaction with biological targets, particularly DNA intercalation and topoisomerase II inhibition hilarispublisher.comnih.gov. Anthracyclines consist of a planar, hydrophobic tetracycline (B611298) ring system linked to a daunosamine (B1196630) sugar via a glycosidic bond nih.gov. This planar system allows for intercalation into double-stranded DNA wikipedia.orgnih.gov. The positively charged amino group on the sugar moiety is crucial for DNA binding and is thought to interact with the minor groove of DNA, stabilizing the cleavable complex formed with topoisomerase II nih.govhilarispublisher.com.

Molecular and Cellular Mechanisms of Bioactivity

DNA Interaction Dynamics

Medorubicin's primary mode of action involves direct interaction with DNA, leading to structural alterations and interference with DNA-processing enzymes.

This compound functions by intercalating DNA strands. DNA intercalation is a process where planar aromatic moieties of a small molecule insert themselves between adjacent base pairs of the double helix. libretexts.orgresearchgate.net This insertion is facilitated by the planar structure of intercalating agents, which allows them to slide into the hydrophobic space between DNA bases. libretexts.orgnih.govbiorxiv.org

This intercalation induces significant structural distortions in the DNA helix. These distortions include unwinding of the DNA helix and an elongation that can nearly double the natural base pair separation. nih.gov The formation of a stable this compound-DNA complex is largely driven by favorable van der Waals interactions. wikipedia.org By disrupting the normal geometry and stability of the DNA double helix, this compound impedes essential DNA-dependent processes such as replication and transcription.

A critical aspect of this compound's mechanism is its potent inhibition of DNA topoisomerase II (Topo II). Topoisomerases are enzymes vital for regulating DNA topology, alleviating torsional stress during processes like replication and transcription by transiently cutting and rejoining DNA strands. bioregistry.ionih.gov Topo II, specifically, creates double-strand breaks in DNA, allowing another DNA segment to pass through, and then re-ligates the cut strands. bioregistry.io

This compound acts as a "topoisomerase poison," a classification for agents that stabilize the transient covalent complex formed between the topoisomerase enzyme and cleaved DNA. bioregistry.ioresearchgate.net In the case of Topo II, this compound traps the enzyme in its DNA-cleavage complex, preventing the re-ligation of DNA strands. bioregistry.ioresearchgate.net This inhibition leads to an accumulation of DNA strand breaks and significantly impairs the enzyme's catalytic activity and turnover. bioregistry.io While this compound is primarily recognized for its Topo II inhibition, some anthracyclines, a class to which this compound belongs, have also been shown to inhibit Topoisomerase I. r-project.orgmdpi.com However, the predominant and well-established mechanism for this compound involves Topo II.

The stabilization of the Topo II-DNA cleavage complex by this compound directly leads to the induction of DNA damage. researchgate.net The most significant form of damage caused by Topo II poisons is the generation of double-strand breaks (DSBs) in the DNA. libretexts.org These breaks are highly cytotoxic as they interfere with DNA replication and transcription, which are essential for cell survival and proliferation. bioregistry.ior-project.org

Cells possess sophisticated DNA damage response (DDR) pathways to detect and repair such lesions. wikipedia.orgnih.gov Upon detection of DNA damage, these pathways trigger a range of cellular responses, including alterations in gene expression, delays in cell cycle progression, and activation of DNA repair mechanisms. wikipedia.org If the DNA damage is extensive or irreparable, the DDR pathway can activate programmed cell death, or apoptosis, to eliminate compromised cells. wikipedia.org

Topoisomerase Inhibition (Type I and Type II) and Complex Stabilization

Cellular Pathway Modulation

Beyond direct DNA interaction, this compound modulates key cellular pathways, particularly those governing cell survival and proliferation.

This compound is known to induce apoptosis in cancer cells. The DNA damage, particularly the double-strand breaks resulting from topoisomerase inhibition, serves as a potent signal for the activation of apoptotic pathways. nih.govresearchgate.net Apoptosis is an orderly process of programmed cell death characterized by specific morphological changes, such as cell shrinkage, nuclear condensation and fragmentation, and the formation of apoptotic bodies.

The effectiveness of apoptosis induction by antineoplastic agents can vary across different cell lines, influenced by factors such as the specific cell line's genetic background, the concentration of the drug, and the duration of exposure. researchgate.net For instance, studies with the related anthracycline doxorubicin (B1662922) have shown differential apoptotic responses in various leukemia cell lines, with some exhibiting greater sensitivity than others. r-project.org

In response to the DNA damage induced by this compound, cells activate checkpoints that lead to cell cycle arrest. r-project.orgwikipedia.org This arrest is a crucial cellular defense mechanism, providing time for DNA repair or, if repair fails, initiating apoptosis. wikipedia.org Topoisomerase inhibitors, including anthracyclines, commonly induce cell cycle arrest, often at the G2/M phase. nih.gov This G2/M arrest prevents cells with damaged DNA from entering mitosis, thereby halting proliferation.

The regulation of cell cycle arrest is mediated by complex molecular pathways involving tumor suppressor proteins. Key among these are the p53 and retinoblastoma protein (pRB) pathways. In response to DNA damage, p53 can be activated, leading to the upregulation of cell cycle inhibitors such as p21. P21, in turn, binds to and inhibits cyclin-dependent kinase (CDK)/cyclin complexes, which are essential for cell cycle progression, thereby enforcing the cell cycle halt. The precise phase of cell cycle arrest can depend on the type of DNA damage and the specific cellular context. biorxiv.orgnih.gov

Modulation of Key Signaling Pathways (e.g., MAPK/ERK, PI3K/Akt)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical intracellular signaling cascade that transduces extracellular stimuli into cellular responses, playing a pivotal role in processes such as cell proliferation, differentiation, survival, and apoptosis bioregistry.ior-project.org. This pathway, often deregulated in various pathophysiological conditions, including cancer, involves a series of phosphorylation events from receptor tyrosine kinases (RTKs) to Ras, Raf, MEK, and finally ERK, culminating in the activation of transcription factors that regulate gene expression bioregistry.ior-project.org.

Similarly, the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is fundamental to numerous cellular functions, including cell growth, proliferation, survival, and metabolism. This pathway is activated by various stimuli, such as growth factors, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K, which then recruits and activates Akt. Activated Akt subsequently influences downstream effectors involved in protein synthesis, glucose metabolism, and anti-apoptotic mechanisms. Aberrant activation of the PI3K/Akt pathway is frequently observed in various cancers, contributing to uncontrolled cell growth, increased survival, and resistance to therapy.

Given this compound's role as an anticancer agent, its broader impact on cellular processes that are regulated by these pathways, such as cell cycle progression and apoptosis, is consistent with the general functions of MAPK/ERK and PI3K/Akt signaling. However, specific direct modulatory effects of this compound on the components of these pathways require further dedicated research.

Oxidative Stress and Mitochondrial Interplay

A significant component of this compound's bioactivity, characteristic of the anthracycline class, involves the induction of oxidative stress and its interplay with mitochondrial function.

Mitochondrial Targeting and Resulting Cellular Dysfunction

Mitochondria are central to cellular energy metabolism, primarily generating adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. Anthracyclines, including this compound, can interact with mitochondria, leading to mitochondrial dysfunction. This interaction can result in an increase in mitochondrial formation of reactive oxygen species, which can exacerbate oxidative stress within the cell.

Mitochondrial dysfunction caused by such interactions can manifest as altered mitochondrial membrane potential, changes in redox potential, and impaired ATP synthesis. The disruption of mitochondrial function can lead to a cascade of cellular abnormalities, including lipid peroxidation, alterations in sarcomere organization, and disturbances in intracellular calcium homeostasis, ultimately contributing to cell death. The accumulation of dysfunctional mitochondria can further intensify oxidative stress and promote cellular injury.

Preclinical Efficacy and Selectivity Studies

In Vivo Efficacy in Non-Human Organism Models

Molecular and Cellular Characterization of In Vivo Responses

Molecular and cellular characterization of in vivo responses is a critical aspect of preclinical drug development, aiming to understand how a compound interacts with biological systems at a fundamental level. This involves investigating its mechanisms of action, cellular targets, and the resulting physiological changes within a living organism. Techniques such as in vivo imaging, including fluorescence microscopy, positron emission tomography (PET), and magnetic resonance imaging (MRI), are commonly employed to monitor molecular dynamics, cell localization, and gene expression in living tissues and animal models. [4, 6 in previous turn, 13 in previous turn] These methods provide insights into drug efficacy, cytotoxicity, and survival, and can help in stratifying responders and non-responders to treatment. [12 in previous turn, 6 in previous turn]

However, specific detailed research findings regarding the molecular and cellular characterization of Medorubicin's in vivo responses were not identified in the provided search results. While this compound is mentioned in general lists of compounds that might be used in in vivo tests or in drug delivery systems, no specific studies detailing its molecular and cellular effects in living systems were found. [11 in previous turn, 16 in previous turn]

Table 1: Summary of Molecular and Cellular Characterization of In Vivo Responses for this compound

Study TypeKey Findings for this compoundReference
In Vivo Molecular and Cellular CharacterizationNo specific data found for this compound in search results. General discussions on methods for such studies were identified.N/A

Broader Preclinical Bioactivity Profiling

Broader preclinical bioactivity profiling involves assessing a compound's activity across a range of biological targets or against various pathogens to identify potential therapeutic applications beyond its primary intended use. This can include investigations into antibacterial, antiviral, or other pharmacological activities.

In Vitro and In Vivo Antibacterial Activity Investigations

In vitro and in vivo antibacterial activity investigations assess a compound's ability to inhibit the growth or kill bacteria. These studies typically involve determining minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various bacterial strains. nih.gov Preclinical models, including animal infection models, are used to evaluate the efficacy of antibacterial agents within a living system. [3 in previous turn, 11 in previous turn]

Despite the general importance of such studies in drug development and the mention of this compound as a biochemical or pharmaceutical substance, specific detailed research findings on this compound's in vitro or in vivo antibacterial activity were not identified in the provided search results. The available information primarily lists this compound as an International Nonproprietary Name (INN) within the "rubicin" class, which is generally associated with antitumor properties. who.intantibodysociety.orgwho.intwho.int

Table 2: Summary of In Vitro and In Vivo Antibacterial Activity Investigations for this compound

Study TypeBacterial Strains TestedKey Findings for this compoundReference
In Vitro Antibacterial ActivityNo specific data found for this compound in search results.No specific data found for this compound in search results.N/A
In Vivo Antibacterial ActivityNo specific data found for this compound in search results.No specific data found for this compound in search results.N/A

Preclinical Antiviral Activity Studies (e.g., against specific viral replication in animal models or cell lines)

Preclinical antiviral activity studies evaluate a compound's potential to inhibit viral replication or mitigate viral infections in laboratory settings, such as cell lines (in vitro) or animal models (in vivo). These studies are crucial for identifying new antiviral agents, especially in the context of emerging drug resistance and new viral types. [10 in previous turn] Assays typically assess the compound's ability to block viral entry, inhibit viral nucleic acid synthesis, or disrupt viral reproduction. [14 in previous turn]

However, specific detailed research findings on this compound's preclinical antiviral activity, including studies against specific viral replication in animal models or cell lines, were not identified in the provided search results. While one patent mentions this compound in a list of compounds where another listed compound (Gemcitabine) has antiviral activity, it does not attribute antiviral activity directly to this compound. google.com

Table 3: Summary of Preclinical Antiviral Activity Studies for this compound

Study TypeViral Targets/ModelsKey Findings for this compoundReference
In Vitro Antiviral ActivityNo specific data found for this compound in search results.No specific data found for this compound in search results.N/A
In Vivo Antiviral ActivityNo specific data found for this compound in search results.No specific data found for this compound in search results.N/A

Mechanisms of Drug Resistance

Cellular Basis of Acquired Resistance

Acquired drug resistance often stems from cellular adaptations that directly impact the intracellular concentration or metabolic fate of the drug.

One of the most prominent mechanisms of acquired drug resistance is the overexpression and enhanced activity of ATP-binding cassette (ABC) transporters, commonly referred to as efflux pumps mdpi.commdpi.com. P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a well-characterized efflux pump that actively extrudes a wide range of structurally diverse anticancer drugs from the cell, including many anthracyclines like doxorubicin (B1662922) aboutscience.euwikipedia.orgnih.govmdpi.comnih.gov. This active transport leads to a significant decrease in the intracellular accumulation of the drug, preventing it from reaching its therapeutic target at cytotoxic concentrations wikipedia.orgnih.gov.

The overexpression of P-gp is a major contributor to multidrug resistance (MDR) in various cancers mdpi.comwikipedia.org. Studies have shown that the presence and activity of P-gp can be correlated with the level of resistance to certain anticancer agents nih.gov. Strategies to overcome P-gp mediated resistance often involve the use of P-gp inhibitors, which can restore drug sensitivity by blocking the efflux activity nih.gov.

Table 1: Key Efflux Pumps Involved in Drug Resistance

Efflux Pump NameAlternative NamesFamily/TypeMechanism of Action
P-glycoproteinMDR1, ABCB1ABC TransporterATP-dependent efflux of diverse xenobiotics
Multidrug Resistance-associated Protein 1MRP1, ABCC1ABC TransporterATP-dependent efflux of organic anions and conjugates
Breast Cancer Resistance ProteinBCRP, ABCG2ABC TransporterATP-dependent efflux, particularly of sulfated conjugates

Cancer cells can also develop resistance by altering their cellular metabolism and drug biotransformation pathways mdpi.commdpi.comunipd.it. Metabolic reprogramming is a hallmark of many tumors, and further modifications in the metabolism of drug-resistant cancer cells can contribute to resistance mdpi.comunipd.itmdpi.com. These adaptations can involve changes in how drugs are processed or inactivated within the cell, or how the cell's own metabolic needs are met to promote survival under drug pressure mdpi.com.

For instance, alterations in enzymes involved in drug biotransformation, such as cytochrome P450 (CYP) enzymes, can lead to increased drug inactivation nih.govwikipedia.org. These enzymes are crucial for metabolizing drugs, often converting lipophilic compounds into more hydrophilic products for excretion wikipedia.org. Changes in their expression or activity can reduce the effective concentration of the drug nih.gov. Furthermore, resistant cells may exhibit increased demand for glucose and glutamine, active glutaminolysis and glycolysis, promotion of NADPH from the pentose (B10789219) phosphate (B84403) pathway, adaptive mitochondrial reprogramming, and activation of fatty acid oxidation mdpi.commdpi.com. These metabolic shifts provide resistant cells with alternative energy sources and help maintain intracellular redox homeostasis, thereby mitigating drug-induced oxidative stress and promoting cell survival mdpi.commdpi.com.

Role of Efflux Pumps (e.g., P-glycoprotein) in Decreased Intracellular Accumulation

Molecular Mechanisms of Resistance Development

Beyond cellular adaptations, drug resistance involves intricate molecular changes that enable cancer cells to circumvent the drug's intended cytotoxic effects.

Many chemotherapeutic agents, including anthracyclines, exert their cytotoxic effects by inducing DNA damage. Consequently, the upregulation of DNA repair pathways and the DNA damage response (DDR) is a significant mechanism of resistance mdpi.comnih.govfrontiersin.orgmdpi.comoaepublish.com. The DDR is a complex network of signaling pathways that detect DNA lesions, arrest the cell cycle to allow for repair, and, if damage is excessive, trigger apoptosis frontiersin.orgoaepublish.com.

Cancer cells can enhance their DNA repair capacity by increasing the expression or activity of proteins involved in various repair mechanisms, such as:

Base Excision Repair (BER): Repairs small base lesions and single-strand breaks nih.govfrontiersin.org.

Nucleotide Excision Repair (NER): Removes bulky DNA adducts and helix-distorting lesions nih.govmdpi.com.

Homologous Recombination (HR): Repairs double-strand breaks (DSBs) using a homologous DNA template nih.govfrontiersin.orgoaepublish.com.

Non-Homologous End Joining (NHEJ): Repairs DSBs by directly ligating broken ends nih.govfrontiersin.org.

By efficiently repairing the DNA damage inflicted by the drug, cancer cells can survive and continue to proliferate, rendering the treatment ineffective nih.govfrontiersin.orgnih.gov. Upregulation of DNA repair pathways can promote resistance to chemotherapy and radiotherapy nih.govnih.gov.

Cancer cells often exhibit plasticity in their signaling networks, allowing them to activate compensatory or alternative pathways when a primary oncogenic pathway is inhibited mdpi.comoncotarget.commdpi.comresearchgate.net. This adaptive response can bypass the therapeutic block and promote cell survival, proliferation, and resistance oncotarget.comnih.gov.

For example, inhibition of one signaling pathway (e.g., PI3K/Akt) can lead to the activation of another (e.g., RAS/RAF/MEK/ERK) oncotarget.com. Studies have shown that the activation of the MAPK/extracellular-signal-regulated kinase (ERK) pathway can contribute to drug resistance in response to doxorubicin treatment nih.gov. Similarly, activation of alternative receptor tyrosine kinases (RTKs) like MET can mediate resistance to therapies targeting other HER family members mdpi.comnih.gov. This crosstalk between signaling pathways highlights the complexity of resistance and the need for combination therapies that target multiple pathways simultaneously mdpi.comoncotarget.comnih.gov.

Epigenetic modifications, which involve heritable changes in gene expression without altering the underlying DNA sequence, play a crucial role in the development of drug resistance mdpi.comimrpress.comnih.govfrontiersin.orgnih.gov. These modifications can alter chromatin structure and gene accessibility, leading to changes in the expression of genes involved in drug transport, metabolism, DNA repair, and cell survival pathways imrpress.comfrontiersin.orgresearchgate.net.

Key epigenetic mechanisms implicated in resistance include:

DNA Methylation: Abnormal patterns of DNA methylation, particularly hypermethylation of CpG islands in gene promoters, can lead to transcriptional silencing of tumor suppressor genes or genes involved in drug sensitivity imrpress.comfrontiersin.orgnih.gov.

Histone Modifications: Post-translational modifications of histones (e.g., acetylation, methylation, phosphorylation) can alter chromatin compaction, affecting gene expression imrpress.comfrontiersin.orgresearchgate.net. These modifications can promote the expression of genes that confer resistance or suppress those that mediate drug sensitivity frontiersin.orgresearchgate.net.

MicroRNAs (miRNAs): Dysregulation of microRNAs, small non-coding RNAs that regulate gene expression, can significantly influence treatment outcomes and contribute to drug resistance mdpi.commdpi.com. MiRNAs can modulate the sensitivity of cancer cells to DNA-damaging agents by regulating the expression levels of DNA repair genes and other mechanisms defining treatment response mdpi.com.

These epigenetic alterations can be induced by environmental stress, including drug exposure, and contribute to the phenotypic plasticity of cancer cells, enabling them to adapt and survive therapeutic interventions mdpi.comresearchgate.net.

Activation of Compensatory or Alternative Signaling Pathways

Strategies to Counter Resistance in Preclinical Settings

Research specifically on strategies to counter Medorubicin resistance in preclinical settings is limited. Preclinical studies often explore methods to overcome general multidrug resistance, particularly for anthracycline-resistant cancer cells, through combination therapies or novel approaches.

Combination Studies with Resistance Modulators in Cell Line Models

There is a lack of specific preclinical combination studies involving this compound and resistance modulators in cell line models. In the broader context of anthracycline resistance, particularly for compounds like doxorubicin and daunorubicin (B1662515), combination studies with resistance modulators have been explored. These modulators often aim to inhibit efflux pumps like P-gp, thereby increasing intracellular drug accumulation and restoring sensitivity nih.govpeerj.comnih.govmdpi.com. Other approaches include targeting alternative signaling pathways or epigenetic modifications that contribute to resistance frontiersin.orgmdpi.com. Without specific data on this compound, it is not possible to detail findings for this particular compound.

Novel Approaches to Restore Susceptibility in Preclinical Models

Specific novel approaches to restore susceptibility to this compound in preclinical models are not explicitly detailed in the available literature. General novel strategies to overcome drug resistance in preclinical models often involve exploring new drug targets, gene editing technologies like CRISPR to modify resistance-associated genes, or developing advanced drug delivery systems mdpi.comcrownbio.comnih.govmdpi.commdpi.com. While these methods hold promise for various anticancer agents, specific application and findings for this compound are not documented.

Advanced Preclinical Research Modalities and Future Directions

Novel Delivery Systems for Enhanced Preclinical Performance

Novel delivery systems are designed to improve the pharmacokinetics and pharmacodynamics of therapeutic agents, enhancing their accumulation at target sites while minimizing systemic exposure. This leads to increased therapeutic efficacy and reduced off-target effects in preclinical studies.

Nanoparticle-based formulations represent a significant advancement in drug delivery, offering controlled particle size and distribution, enhanced drug stability, improved solubility for poorly water-soluble drugs, and the ability for targeted delivery sigmaaldrich.comfrontiersin.orgamericanpharmaceuticalreview.comdrug-dev.commdpi.com. These systems can protect therapeutic agents from degradation, prolong their circulation time, and facilitate precise targeting to specific tissues or cells frontiersin.org. Examples include liposomes and polymeric nanoparticles, which have shown potential in preclinical investigations for various therapeutic agents sigmaaldrich.comamericanpharmaceuticalreview.comnih.govnih.gov.

Superparamagnetic Iron Oxide (SPIO) nanoparticles are a notable example within this category, particularly for their dual capabilities in cellular imaging and targeted drug delivery nih.govmagneticinsight.comnih.govdovepress.com. SPIOs exhibit magnetization only in an applied magnetic field, can form stable colloidal suspensions crucial for in vivo applications, and can be directed to a desired site in the body by magnetic force nih.gov. They can also be utilized as MRI contrast agents, enabling real-time in vivo drug tracking nih.govnih.govdovepress.com. Research into tailoring SPIOs with various coatings, such as polyethylene (B3416737) glycol (PEG), is an active area to enhance stability, prevent aggregation, and enable novel targeting mechanisms with biomolecules like antibodies, proteins, and nucleic acids magneticinsight.com.

While nanoparticle-based drug delivery systems, including SPIO-loaded systems, are extensively studied for various therapeutic compounds in preclinical settings, specific detailed research findings on the development and evaluation of Medorubicin-loaded nanoparticle formulations, such as SPIO-loaded systems, were not found in the conducted searches.

Sustained release technologies are designed to deliver a drug at a programmed rate over an extended period, maintaining therapeutic drug concentrations within the body for longer durations peptron.comthno.orgnih.gov. This approach is particularly beneficial for drugs that are rapidly metabolized or require consistent therapeutic levels, as it can reduce dosing frequency, improve patient compliance, and minimize fluctuations in drug concentration, thereby potentially reducing side effects frontiersin.orgamericanpharmaceuticalreview.commdpi.compeptron.comnih.govretinalphysician.com. Various strategies are employed, including the use of polymers, lipid-based systems, and nanocrystal suspensions americanpharmaceuticalreview.comdrug-dev.commdpi.comthno.orgretinalphysician.commdpi.com. Polymers, for instance, can form a matrix that controls the drug release rate through degradation or diffusion mdpi.commdpi.com.

Specific detailed research findings on the application of sustained release technologies for this compound, aimed at controlled preclinical exposure, were not found in the conducted searches.

Development and Evaluation of Nanoparticle-Based Formulations (e.g., SPIO-loaded systems)

Omics-Based Approaches in this compound Research

Omics-based approaches, including proteomics, transcriptomics, and metabolomics, provide comprehensive insights into the molecular and cellular changes induced by drug candidates. These high-throughput techniques are instrumental in understanding drug mechanisms of action, identifying biomarkers, and characterizing resistance pathways.

Transcriptomic profiling , often utilizing techniques such as RNA-sequencing (RNA-seq) and single-cell RNA-seq, provides a comprehensive view of all RNA molecules transcribed by cells or tissues under specific conditions americanpharmaceuticalreview.comnih.gov. This allows for the identification of gene expression patterns, the elucidation of molecular mechanisms of disease, and the understanding of cellular responses to drug therapy americanpharmaceuticalreview.commdpi.comnih.govnih.gov. Single-cell transcriptomics, in particular, can unveil cell-type-specific mechanisms and responses, offering higher resolution insights into cellular heterogeneity mdpi.comnih.govnih.gov.

While proteomic and transcriptomic profiling are widely applied in drug discovery to understand cellular responses, specific detailed research findings on the proteomic or transcriptomic profiling of cellular responses to this compound were not found in the conducted searches.

Metabolomics is the study of low-molecular-weight compounds (metabolites) involved in cellular metabolism, providing a snapshot of the biochemical state of a cell or organism drug-dev.comthno.orgschroderlab.org. This approach is crucial for understanding drug mechanisms of action (MoA) and characterizing drug resistance drug-dev.comdovepress.comthno.orgresearchgate.netschroderlab.org. By comparing metabolomic profiles of drug-susceptible and drug-resistant strains or cells, researchers can identify changes in metabolic pathways that reflect adaptations to drug exposure drug-dev.comthno.org. Metabolome analysis can reveal how a drug interferes with metabolic processes and how cells alter their metabolism to overcome drug effects dovepress.comresearchgate.netschroderlab.org. This information can be vital for delineating molecular targets and designing new therapeutic strategies, especially in the context of overcoming resistance drug-dev.comschroderlab.org.

Specific detailed research findings on the metabolomic characterization of this compound's action and resistance were not found in the conducted searches.

Proteomic and Transcriptomic Profiling of Cellular Responses

Computational and Structural Biology Applications

Computational and structural biology play a pivotal role in modern drug discovery by providing molecular-level insights into drug-target interactions and protein function. These fields leverage computational power and algorithms to model, simulate, and analyze the three-dimensional structures of biomolecules and their interactions sib.swissbiorxiv.org.

Applications include molecular docking and molecular dynamics simulations to predict how a drug binds to its target, virtual ligand screening for identifying potential drug candidates, and homology modeling for predicting protein structures biorxiv.orgsib.swissbiorxiv.org. This allows researchers to understand the molecular basis of drug efficacy, predict potential off-target effects, and rationally design new molecules with improved properties nih.govbiorxiv.orgbiorxiv.org. Computational structural biology can also help in deciphering the mechanisms of mutations related to diseases and drug resistance, and in understanding conformational changes that are crucial for biological functions biorxiv.org.

Specific detailed research findings on the application of computational and structural biology methods for this compound, such as molecular docking studies or structural elucidations of its interactions, were not found in the conducted searches.

Molecular Docking and Dynamics Simulations of Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools utilized in drug discovery to predict and analyze the interactions between small molecules (ligands) and their biological targets, typically proteins. google.combeilstein-journals.org Molecular docking aims to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential binding sites and affinities. google.comanu.edu.au This process helps in understanding the atomic-level interactions, including hydrogen bonds and hydrophobic contacts, which contribute to the stability of the ligand-protein complex. google.comnih.gov

Molecular dynamics simulations extend this analysis by providing a dynamic view of these interactions over time. guidechem.com Unlike static docking poses, MD simulations capture the continuous motion of atoms within a biomolecular system, allowing researchers to observe protein flexibility, conformational changes, and the stability of ligand binding in a more realistic, near-physiological environment. guidechem.combeilstein-journals.orgcancer.gov Such simulations are invaluable for understanding the structure-function relationship of targets and the essence of protein-ligand interactions, thereby guiding the drug design process. guidechem.com

While these computational methods are routinely applied in the characterization of antineoplastic agents and their interactions with various cellular targets, specific detailed research findings regarding this compound's molecular docking scores, identified binding residues, or dynamic interaction profiles with particular protein targets are not extensively documented in publicly accessible literature. However, for a compound with antineoplastic activity like this compound, such studies would typically aim to:

Identify potential protein or nucleic acid targets within cancer cells.

Predict the binding modes and affinities of this compound to these targets.

Analyze the stability of this compound-target complexes and the dynamic behavior of the target upon ligand binding.

Elucidate the key amino acid residues or nucleic acid bases involved in the interaction.

These computational insights would be critical for rational drug design efforts, potentially leading to the development of this compound derivatives with improved potency or selectivity.

High-Resolution Structural Elucidation of this compound-Biomolecule Complexes

High-resolution structural elucidation techniques are fundamental for understanding the molecular basis of drug action by providing atomic-level details of drug-biomolecule complexes. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM) are indispensable in this regard. stanford.edunih.govthermofisher.complos.orgnih.govcancer.govpsu.edu

X-ray crystallography, historically a primary method, provides detailed three-dimensional structures of crystallized biomolecules and their complexes. nih.govplos.orgnih.gov NMR spectroscopy is particularly useful for studying biomolecules in solution, offering insights into structural flexibility and molecular interactions under near-native conditions. google.comnih.govgoogle.comnih.gov Cryo-EM has emerged as a powerful alternative, especially for large macromolecular complexes and membrane proteins that are difficult to crystallize, enabling the determination of structures at near-atomic resolution. stanford.eduthermofisher.comnih.govpsu.edu These methods allow researchers to pinpoint the precise interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between a drug and its target, which are crucial for rational drug design and optimization. nih.govplos.org

Despite the importance of these techniques in characterizing drug-target interactions, publicly available high-resolution structural data specifically for this compound in complex with its biomolecular targets are not readily found. Such studies, if conducted for this compound, would typically aim to:

Determine the precise binding site and conformation of this compound when bound to its biological targets (e.g., DNA, topoisomerases, or other proteins involved in cancer pathways).

Reveal the specific atomic contacts and molecular forces mediating the interaction.

Provide a structural blueprint for the rational design of this compound analogs with enhanced efficacy or reduced off-target effects.

The absence of such detailed structural information in the public domain highlights an area for potential future research to fully unravel the molecular intricacies of this compound's mechanism.

Emerging Preclinical Applications and Unexplored Bioactivities

This compound is recognized primarily as an antineoplastic agent, a characteristic it shares with its parent compound, doxorubicin (B1662922). stanford.eduguidechem.com Its established role in inhibiting cancer cell proliferation forms the basis of its preclinical investigation. Beyond its direct cytotoxic effects, emerging preclinical research modalities offer avenues to explore novel applications and potentially uncover unexplored bioactivities for compounds like this compound.

The broader landscape of preclinical research is constantly evolving, with a strong emphasis on targeted therapies, immunotherapies, and advanced drug delivery systems. For antineoplastic agents, this includes investigating their integration into combination therapies, exploring their effects on the tumor microenvironment, and developing strategies to enhance their selectivity for cancer cells while minimizing systemic toxicity. Humanized mouse models, for instance, are increasingly utilized to evaluate the efficacy and safety of novel immunotherapeutics and to understand their mechanisms of action in a more clinically relevant context.

While specific emerging preclinical applications or unexplored bioactivities for this compound beyond its general antineoplastic classification are not widely reported in the current literature, future research could potentially focus on:

Repurposing or combination therapies: Investigating this compound's efficacy in combination with other targeted agents or immunotherapies to achieve synergistic effects against resistant cancers.

Novel delivery systems: Developing advanced formulations, such as nanoparticle-based delivery systems, to improve this compound's tumor-specific accumulation and reduce systemic exposure.

Impact on cancer stem cells: Exploring this compound's potential effects on cancer stem cell populations, which are often implicated in tumor recurrence and treatment resistance.

Immunomodulatory effects: Investigating whether this compound, like some other chemotherapeutic agents, possesses any immunomodulatory properties that could enhance anti-tumor immune responses.

These areas represent logical extensions of preclinical research for an established antineoplastic compound, aiming to maximize its therapeutic utility and address current challenges in cancer treatment.

Q & A

Q. What are the established methodologies for synthesizing Medorubicin, and how can researchers ensure reproducibility in its preparation?

this compound synthesis typically follows anthracycline antibiotic protocols, involving glycosidation of the aglycone moiety. To ensure reproducibility, researchers must document precise stoichiometric ratios, reaction conditions (temperature, pH, catalysts), and purification steps (e.g., HPLC gradients). Adherence to standardized characterization methods (NMR, mass spectrometry) is critical for verifying structural integrity. Experimental sections should explicitly reference established protocols and include raw spectral data in supplementary materials to enable replication .

Q. How does this compound’s mechanism of action differ from other anthracyclines, and what in vitro assays are most effective for comparative studies?

this compound intercalates DNA and inhibits topoisomerase II, similar to doxorubicin, but its sugar moiety modifications may alter pharmacokinetics. Comparative studies should employ cell viability assays (MTT, clonogenic), DNA damage markers (γ-H2AX foci), and apoptosis assays (Annexin V/PI). Dose-response curves and IC50 calculations across cancer cell lines (e.g., MCF-7, HeLa) can highlight mechanistic nuances. Control experiments with structurally analogous anthracyclines are essential to isolate structure-activity relationships .

Q. What are the best practices for designing dose-response studies to evaluate this compound’s cytotoxicity while minimizing off-target effects?

Dose ranges should span 3–5 log units to capture sigmoidal curves, with triplicate technical replicates. Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Off-target effects can be assessed via high-content screening (HCS) for organelle stress (mitochondrial membrane potential, ROS levels). Normalize data to cell confluency or ATP content to account for proliferation variability. Preclinical studies must adhere to OECD guidelines for in vitro toxicology .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different tumor models?

Contradictions often arise from tumor heterogeneity or variability in drug delivery (e.g., hypoxia, ABC transporter expression). Meta-analyses of published IC50 values, stratified by tumor type and microenvironmental factors (pH, oxygenation), can identify confounding variables. Orthogonal validation using patient-derived xenografts (PDXs) and single-cell RNA sequencing may clarify context-dependent mechanisms. Statistical models (e.g., mixed-effects regression) should account for inter-study variability .

Q. What strategies optimize this compound’s experimental protocols for in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Employ physiologically based pharmacokinetic (PBPK) models incorporating organ-specific clearance rates and plasma protein binding data. Serial blood/tissue sampling (via microdialysis) at critical timepoints (tmax, t1/2) enhances parameter estimation. For PD endpoints, integrate biomarker data (e.g., circulating tumor DNA) with non-compartmental analysis (NCA). Validate models using bootstrap resampling to ensure robustness against inter-individual variability .

Q. How should researchers design multi-omics studies to uncover this compound’s resistance mechanisms in refractory cancers?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or FT-ICR) on isogenic resistant cell lines. Use pathway enrichment tools (DAVID, GSEA) to identify dysregulated networks (e.g., drug efflux, DNA repair). CRISPR-Cas9 screens can prioritize candidate genes for functional validation. Data integration via systems biology platforms (Cytoscape, Ingenuity) enables mechanistic hypothesis generation. Ensure batch-effect correction and replicate concordance in raw data preprocessing .

Q. What statistical approaches are recommended for analyzing contradictory results in this compound’s cardiotoxicity profiles across preclinical studies?

Apply Bayesian hierarchical models to pool data from heterogeneous studies, weighting by sample size and methodological rigor. Stratify analyses by animal model (e.g., rodents vs. zebrafish) and toxicity endpoints (e.g., ejection fraction, troponin levels). Sensitivity analyses should test assumptions (e.g., prior distributions in Bayesian frameworks). Pre-registration of analytical protocols on platforms like OSF reduces confirmation bias .

Methodological Guidelines

  • Literature Reviews : Use PICO/PEO frameworks to structure queries (e.g., "In [population], how does [this compound] affect [outcome] compared to [control]?"). Prioritize systematic reviews from PubMed/MEDLINE and EMBASE, and screen references via PRISMA flow diagrams .
  • Data Reporting : Follow STREGA guidelines for omics data and MIAME standards for microarray experiments. Raw datasets must be deposited in public repositories (GEO, PRIDE) with persistent identifiers .
  • Ethical Compliance : For in vivo work, document IACUC approvals (protocol ID, anesthesia methods) and ARRIVE 2.0 checklist adherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.